molecular formula C5H11ClF3N B2437646 (2S)-1,1,1-Trifluoropentan-2-amine hydrochloride CAS No. 2091174-30-8

(2S)-1,1,1-Trifluoropentan-2-amine hydrochloride

Cat. No.: B2437646
CAS No.: 2091174-30-8
M. Wt: 177.6
InChI Key: RRCUBNVTIVEVKJ-WCCKRBBISA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions and processes used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and its interaction with various reagents .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, optical activity, etc. Techniques like thermal analysis, spectroscopic analysis are often used .

Scientific Research Applications

1. Hydrogel Development for Drug Delivery

(Karimi et al., 2018) explored the synthesis of chitosan hydrogels using tris(2-(2-formylphenoxy)ethyl)amine, a compound structurally related to (2S)-1,1,1-Trifluoropentan-2-amine hydrochloride. These hydrogels exhibit pH and temperature-responsive swelling and are potential candidates for drug delivery applications.

2. Antiviral Research

(Oka et al., 2001) synthesized tricyclic compounds with unique amine moieties based on this compound. They found significant anti-influenza A virus activity, highlighting its potential in antiviral research.

3. Environmental Decontamination

(Rozsypal, 2020) investigated the degradation of tris(2-chloroethyl)amine, chemically related to the compound , in water. This research is relevant to environmental decontamination and the treatment of chemical warfare agents.

4. Asymmetric Catalysis

(Gladysz et al., 2020) prepared enantiopure 1,2-ethylenediamines with tethered secondary amines from α-amino acids. These compounds, akin to this compound, have applications in asymmetric catalysis.

5. PFAS Removal from Water

(Ateia et al., 2019) reviewed the use of amine-functionalized sorbents, like this compound, in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water.

6. Novel Amidine Synthesis

(Caron et al., 2010) used trifluoroethyl imidates, closely related to this compound, for the synthesis of amidines, demonstrating its utility in organic synthesis.

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems or enzymes .

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound .

Future Directions

This involves predicting or suggesting further studies or applications of the compound based on its properties and behavior .

Properties

IUPAC Name

(2S)-1,1,1-trifluoropentan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3N.ClH/c1-2-3-4(9)5(6,7)8;/h4H,2-3,9H2,1H3;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCUBNVTIVEVKJ-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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